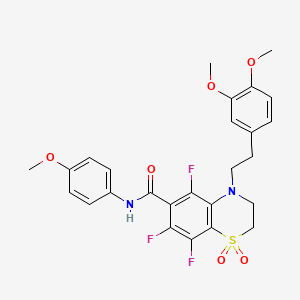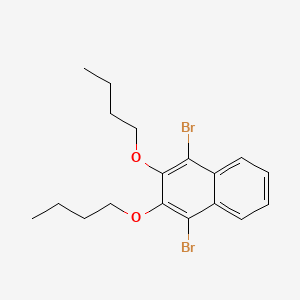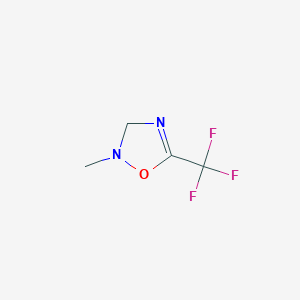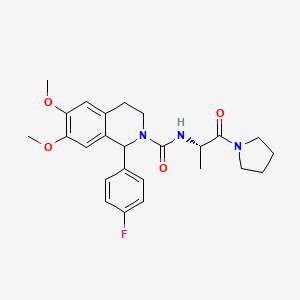![molecular formula C13H23IOSi B12623446 Triethyl{[(3S)-6-iodo-5-methylhex-5-en-1-yn-3-yl]oxy}silane CAS No. 918313-71-0](/img/structure/B12623446.png)
Triethyl{[(3S)-6-iodo-5-methylhex-5-en-1-yn-3-yl]oxy}silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triethyl{[(3S)-6-iodo-5-methylhex-5-en-1-yn-3-yl]oxy}silane is an organosilicon compound characterized by the presence of a silicon atom bonded to three ethyl groups and an oxygen atom linked to a complex organic moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Triethyl{[(3S)-6-iodo-5-methylhex-5-en-1-yn-3-yl]oxy}silane typically involves the reaction of triethylsilane with a suitable precursor containing the desired organic moiety. One common method involves the hydrosilylation of an alkyne or alkene precursor in the presence of a catalyst such as platinum or rhodium. The reaction conditions often include:
Solvent: Dichloromethane or toluene
Temperature: Room temperature to 80°C
Catalyst: Platinum or rhodium complexes
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Triethyl{[(3S)-6-iodo-5-methylhex-5-en-1-yn-3-yl]oxy}silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can act as a reducing agent in the presence of suitable catalysts.
Substitution: The iodine atom in the organic moiety can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are employed.
Substitution: Nucleophiles such as sodium azide or potassium thiocyanate can be used for substitution reactions.
Major Products
The major products formed from these reactions include silanols, siloxanes, and various substituted derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, Triethyl{[(3S)-6-iodo-5-methylhex-5-en-1-yn-3-yl]oxy}silane is used as a reagent in organic synthesis. It is particularly valuable in hydrosilylation reactions, where it adds across double or triple bonds to form new silicon-carbon bonds.
Biology and Medicine
The compound has potential applications in medicinal chemistry, where it can be used to modify biologically active molecules
Industry
In the industrial sector, this compound is used in the production of silicone-based materials. Its ability to undergo various chemical transformations makes it a versatile building block for the synthesis of advanced materials with specific properties.
Mechanism of Action
The mechanism by which Triethyl{[(3S)-6-iodo-5-methylhex-5-en-1-yn-3-yl]oxy}silane exerts its effects involves the activation of the silicon-hydrogen bond. In the presence of a catalyst, the silicon-hydrogen bond can undergo oxidative addition, forming a reactive intermediate that can participate in various chemical reactions. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparison with Similar Compounds
Similar Compounds
Triethylsilane: A simpler analog without the complex organic moiety.
Trimethylsilane: Similar structure but with methyl groups instead of ethyl groups.
Triisopropylsilane: Contains isopropyl groups instead of ethyl groups.
Uniqueness
Triethyl{[(3S)-6-iodo-5-methylhex-5-en-1-yn-3-yl]oxy}silane is unique due to the presence of the 6-iodo-5-methylhex-5-en-1-yn-3-yl group. This complex organic moiety imparts distinct reactivity and potential applications that are not observed with simpler silanes. The iodine atom, in particular, provides a handle for further functionalization, making this compound a valuable intermediate in organic synthesis.
Properties
CAS No. |
918313-71-0 |
|---|---|
Molecular Formula |
C13H23IOSi |
Molecular Weight |
350.31 g/mol |
IUPAC Name |
triethyl-[(3S)-6-iodo-5-methylhex-5-en-1-yn-3-yl]oxysilane |
InChI |
InChI=1S/C13H23IOSi/c1-6-13(10-12(5)11-14)15-16(7-2,8-3)9-4/h1,11,13H,7-10H2,2-5H3/t13-/m1/s1 |
InChI Key |
IFXJZHSZFIAWPC-CYBMUJFWSA-N |
Isomeric SMILES |
CC[Si](CC)(CC)O[C@@H](CC(=CI)C)C#C |
Canonical SMILES |
CC[Si](CC)(CC)OC(CC(=CI)C)C#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Propanol, 2-[ethyl[[5-[[6-methyl-3-[1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazol-4-yl]imidazo[1,2-a]pyrazin-8-yl]amino]-3-isothiazolyl]methyl]amino]-2-methyl-](/img/structure/B12623366.png)
![(11S,12R,16S)-11-(3,4-dimethoxybenzoyl)-14-[2-(trifluoromethyl)phenyl]-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione](/img/structure/B12623368.png)

![3-(Trifluoromethyl)-3-{4-[(undec-10-en-1-yl)oxy]phenyl}-3H-diazirene](/img/structure/B12623383.png)



![3-Cyclopropyl-3,9-diazaspiro[5.5]undecane hydrochloride](/img/structure/B12623399.png)
![9,9',9''-([1,1'-Biphenyl]-3,3',5-triyl)tris(10-phenylanthracene)](/img/structure/B12623412.png)





